1-(Pyrimidin-2-yl)azepane
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Description
“1-(Pyrimidin-2-yl)azepane” is a chemical compound with the molecular formula C10H15N3 and a molecular weight of 177.251. It is used in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of pyrimidine-derived polycyclic nitrogen heterocycles, such as “1-(Pyrimidin-2-yl)azepane”, involves various methods. One method involves the condensation of (1H-pyrazol-1-yl)formamidines with 3-R-acetylacetone upon heating under reflux with excess K2CO3 or in the presence of HCl . Another method involves the oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 .
Molecular Structure Analysis
The molecular structure of “1-(Pyrimidin-2-yl)azepane” is based on the pyrimidine moiety, which is a heterocyclic aromatic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Chemical Reactions Analysis
The chemical reactions involving “1-(Pyrimidin-2-yl)azepane” include various processes such as oxidative dehydrogenation, annulation, and oxidative aromatization . These reactions are catalyzed by different agents and can result in the formation of various pyrimidine derivatives .
Scientific Research Applications
Biological Probes and Imaging Agents
By introducing fluorescent or radioisotope labels, researchers could use this compound as a biological probe. Its potential for cellular imaging or tracking specific biological processes warrants exploration.
properties
IUPAC Name |
1-pyrimidin-2-ylazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-2-4-9-13(8-3-1)10-11-6-5-7-12-10/h5-7H,1-4,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFLXGDOVQNZGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrimidin-2-yl)azepane |
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